

# The molecular basis for the stability of BioNTech's mRNA constructs

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Molecular Basis of BioNTech's mRNA Construct Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular strategies employed to ensure the stability of BioNTech's mRNA constructs, with a primary focus on the BNT162b2 vaccine. The inherent instability of mRNA molecules necessitates a multi-faceted approach to protect them from degradation and to enhance their translational efficiency. This document outlines the key modifications to the 5' cap, untranslated regions (UTRs), coding sequence, and poly(A) tail that collectively contribute to the remarkable stability and efficacy of these next-generation vaccines.

### Modular Design of BioNTech's mRNA Constructs

The stability of BioNTech's mRNA is not conferred by a single element but is the result of synergistic optimizations across the entire molecule. The construct is modular, with each component engineered to enhance stability and protein expression.





Click to download full resolution via product page

Fig. 1: Modular architecture of a BioNTech mRNA construct.

# Key Molecular Modifications for Enhanced Stability The 5' Cap: A Critical Initiator and Protector

The 5' end of the mRNA is protected by a cap structure, which is crucial for preventing degradation by exonucleases and for initiating translation. BioNTech's BNT162b2 vaccine utilizes an advanced Cap 1 analog. This involves a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, with the first nucleotide also being methylated at the 2'-hydroxyl position. This Cap 1 structure enhances translational efficiency and helps the host immune system recognize the mRNA as "self," thereby reducing innate immune responses that could lead to mRNA degradation.

# Untranslated Regions (UTRs): Enhancers of Stability and Translation

The regions flanking the coding sequence, the 5' and 3' UTRs, play a significant role in post-transcriptional regulation, influencing mRNA stability, localization, and translational efficiency.

- 5' UTR: The BNT162b2 construct incorporates the 5' UTR from the human α-globin gene, which is known for its high translation efficiency. This region also contains an optimized Kozak sequence to facilitate efficient ribosome binding and initiation of translation.
- 3' UTR: The 3' UTR of the BNT162b2 mRNA is a critical determinant of its stability. It is composed of sequences from the amino-terminal enhancer of split (AES) and mitochondrial 12S ribosomal RNA (mtRNR1). These elements are thought to recruit proteins that protect the mRNA from degradation.

# Coding Sequence Optimization: A Two-Pronged Approach

The coding sequence itself is a major target for modifications to enhance stability and protein expression.



- Codon Optimization: The codons for the SARS-CoV-2 spike glycoprotein have been
  optimized for efficient translation in human cells. This involves replacing rare codons with
  more abundant ones, which can increase the rate of protein synthesis. Furthermore, the GC
  content of the sequence is enriched, which is believed to contribute to greater mRNA
  stability.
- N1-Methylpseudouridine (m1Ψ) Substitution: A pivotal innovation in BioNTech's mRNA technology is the complete substitution of uridine with N1-methylpseudouridine (m1Ψ). This modification has a dual benefit. Firstly, it significantly reduces the immunogenicity of the mRNA by evading recognition by innate immune sensors like Toll-like receptors (TLRs), which would otherwise trigger an inflammatory response leading to mRNA degradation. Secondly, it has been shown to enhance translation efficiency. Studies have also indicated that m1Ψ is more photostable than uridine, which may contribute to its overall chemical integrity.

### The Poly(A) Tail: A Stabilizing Anchor

The 3' end of the mRNA molecule features a polyadenosine (poly(A)) tail, which is crucial for mRNA stability and for initiating translation through its interaction with poly(A)-binding proteins (PABPs). The BNT162b2 vaccine employs a segmented poly(A) tail. This structure consists of a 30-nucleotide poly(A) sequence followed by a 10-nucleotide linker, and then another 70 adenosine residues. This segmented design is believed to enhance stability and prolong protein expression. A recent groundbreaking discovery has shown that the poly(A) tails of mRNA vaccines like BNT162b2 can be extended within the cell by the enzyme TENT5A, further enhancing their stability and immunogenicity.

### **Quantitative Data on mRNA Stability**

The following table summarizes the impact of various modifications on mRNA stability and expression, based on available literature.



| Modification                        | Construct<br>Comparison                  | Effect on<br>Stability/Expressio<br>n                                                                                                                                          | Reference |
|-------------------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| N1-<br>Methylpseudouridine<br>(m1Ψ) | m1Ψ-modified mRNA<br>vs. unmodified mRNA | m1Ψ significantly reduces immunogenicity and enhances protein expression.                                                                                                      |           |
| UTR Selection                       | Comparison of different UTR combinations | The 5' UTR from human α-globin is highly efficient for translation. The combination of AES and mtRNR1 in the 3' UTR enhances stability.                                        |           |
| Poly(A) Tail Length                 | Different lengths of poly(A) tail        | Longer poly(A) tails (around 100-150 nucleotides) are generally associated with increased mRNA stability. The segmented tail in BNT162b2 is designed for prolonged expression. |           |
| Codon Optimization                  | Optimized vs. wild-<br>type codon usage  | Codon optimization<br>leads to a significant<br>increase in protein<br>expression levels.                                                                                      | _         |

## **Experimental Protocols**

Detailed, step-by-step protocols for the key experiments involved in the development and testing of mRNA constructs are extensive. Below are generalized methodologies for



fundamental assays.

#### In Vitro Transcription (IVT) of mRNA

This process synthesizes mRNA from a DNA template.

- DNA Template Preparation: A linear DNA template is generated, typically by PCR or plasmid linearization. This template contains a T7 promoter, the 5' UTR, the coding sequence, the 3' UTR, and a poly(A) tail encoding sequence.
- Transcription Reaction: The IVT reaction is set up in a buffer containing the DNA template,
   T7 RNA polymerase, ribonucleoside triphosphates (NTPs, with N1-methylpseudouridine-5'-triphosphate replacing UTP), and a cap analog (e.g., CleanCap®).
- Incubation: The reaction is incubated at 37°C for 2-4 hours.
- DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes.
- Purification: The synthesized mRNA is purified, typically using lithium chloride precipitation or chromatography, to remove enzymes, unincorporated nucleotides, and other contaminants.

#### mRNA Stability Assay in Cell Culture

This assay measures the degradation rate of mRNA in a cellular environment.

- Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with the in vitrotranscribed mRNA using a lipid-based transfection reagent.
- Time Course: At various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours), total RNA is harvested from the cells.
- RNA Quantification: The amount of the specific mRNA at each time point is quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specific to the mRNA construct.
- Half-Life Calculation: The mRNA half-life is calculated by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay model.





Click to download full resolution via product page

Fig. 2: Workflow for an mRNA stability assay.

# Mechanism of Immune Evasion and Enhanced Stability

The substitution of uridine with N1-methylpseudouridine is a cornerstone of BioNTech's strategy. This modification allows the mRNA to evade detection by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3), which are part of the innate immune system.





Click to download full resolution via product page

Fig. 3: How m1Ψ modification evades immune detection.

By preventing the activation of these immune pathways, the m1Ψ-modified mRNA is not targeted for degradation and can be translated into the target protein for a longer period, thus enhancing its stability and overall efficacy.

#### Conclusion

The stability of BioNTech's mRNA constructs is a result of a sophisticated and multi-pronged molecular engineering strategy. By optimizing the 5' cap, UTRs, coding sequence (through codon optimization and the use of N1-methylpseudouridine), and the poly(A) tail, these constructs are well-protected from degradation and are

• To cite this document: BenchChem. [The molecular basis for the stability of BioNTech's mRNA constructs]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15619725#the-molecular-basis-for-the-stability-of-biontech-s-mrna-constructs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com